(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 201217-86-9
VCID: VC21541250
InChI: InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1
SMILES: CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

CAS No.: 201217-86-9

VCID: VC21541250

Molecular Formula: C13H25NO5

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid - 201217-86-9

Description

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with significant applications in biochemical research and pharmaceutical development. This compound is often referred to as Boc-D-Thr(tBu)-OH, highlighting its structural similarity to threonine, an essential amino acid. The presence of both tert-butoxy and tert-butoxycarbonyl groups in its structure contributes to its unique properties and versatility in chemical synthesis.

Synonyms

  • Boc-D-Thr(tBu)-OH

  • (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

  • D-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-

Peptide Synthesis

This compound serves as a key intermediate in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group. The Boc group allows for selective reactions during peptide elongation, facilitating the incorporation of specific amino acids into peptide chains. This is crucial for synthesizing peptides with precise sequences and properties.

Chiral Auxiliary in Asymmetric Synthesis

The stereochemistry of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid makes it a valuable chiral auxiliary in asymmetric synthesis processes. The presence of the tert-butoxy group enhances the selectivity of reactions, leading to higher yields of desired enantiomers in the synthesis of pharmaceuticals and agrochemicals.

Biocatalytic Reactions

This compound can be utilized in biocatalytic reactions, where enzymes facilitate chemical transformations under mild conditions. This application is particularly relevant for producing pharmaceuticals that require specific stereochemistry.

Drug Development

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interacting with biological targets involved in cancer cell proliferation. Additionally, it has been investigated for its ability to inhibit certain enzymes, such as metallo-β-lactamases and phospholipase C, making it a candidate for developing therapeutic agents targeting these enzymes.

Biological Activity

The biological activity of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid primarily revolves around its role as a prodrug and its interactions with various biological systems. The compound acts as an ester prodrug designed to enhance cellular permeability and bioavailability. The presence of polar functional groups (carboxylic acid and amine) often limits the cellular uptake of similar compounds. By modifying these groups into esters, the compound can bypass certain biological barriers, allowing for improved efficacy in therapeutic applications.

Safety and Handling

Handling (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid requires caution due to its potential hazards. It is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding contact with skin and eyes, washing thoroughly after handling, and using protective equipment.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
CAS No. 201217-86-9
Product Name (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
IUPAC Name (2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1
Standard InChIKey LKRXXARJBFBMCE-DTWKUNHWSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Synonyms 201217-86-9;BOC-D-THR(TBU)-OH;Boc-O-tert-butyl-D-threonine;(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoicacid;BOC-D-THR-OH;SCHEMBL8222608;CTK8B3884;MolPort-020-004-757;ZINC2560692;ANW-43373;CB-358;AKOS024259129;AJ-40625;AK-81069;RT-011792;FT-0697956;ST24034012;V4162;K-5882
PubChem Compound 7019686
Last Modified Aug 15 2023

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